molecular formula C9H13N B13932770 5-Methyl-2-propylpyridine CAS No. 18113-79-6

5-Methyl-2-propylpyridine

Cat. No.: B13932770
CAS No.: 18113-79-6
M. Wt: 135.21 g/mol
InChI Key: DRQKJCKPTOWTOG-UHFFFAOYSA-N
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Description

5-METHYL-2-PROPYL-PYRIDINE is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This compound is known for its unique structural features, which include a methyl group at the 5-position and a propyl group at the 2-position of the pyridine ring. These structural modifications impart distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-2-PROPYL-PYRIDINE can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylpyridine with propyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methylpyridine, followed by the addition of a propyl halide to introduce the propyl group at the 2-position.

Another approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-propyl-3-methyl-1,3-butadiene with ammonia or primary amines under high-temperature conditions can lead to the formation of 5-METHYL-2-PROPYL-PYRIDINE.

Industrial Production Methods

In industrial settings, the production of 5-METHYL-2-PROPYL-PYRIDINE often involves continuous flow processes to ensure high yields and purity. Catalytic methods, such as the use of transition metal catalysts, can enhance the efficiency of the synthesis. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-2-PROPYL-PYRIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the pyridine ring can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophilic substitution reactions can occur at the 3- and 4-positions of the pyridine ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.

Scientific Research Applications

5-METHYL-2-PROPYL-PYRIDINE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with biological targets.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-METHYL-2-PROPYL-PYRIDINE depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-METHYL-5-PROPYL-PYRIDINE: Similar structure but with different substitution pattern.

    3-METHYL-2-PROPYL-PYRIDINE: Another isomer with variations in the position of substituents.

    4-METHYL-2-PROPYL-PYRIDINE: Differently substituted pyridine with potential differences in reactivity and properties.

Uniqueness

5-METHYL-2-PROPYL-PYRIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and interactions with other molecules can differ significantly from its isomers, making it valuable for specific applications in research and industry.

Properties

CAS No.

18113-79-6

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

5-methyl-2-propylpyridine

InChI

InChI=1S/C9H13N/c1-3-4-9-6-5-8(2)7-10-9/h5-7H,3-4H2,1-2H3

InChI Key

DRQKJCKPTOWTOG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(C=C1)C

Origin of Product

United States

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